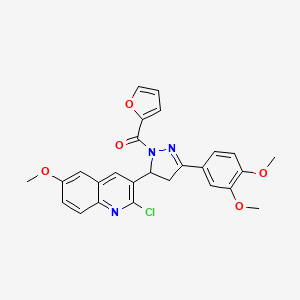

(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C26H22ClN3O5 and its molecular weight is 491.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that are known to influence its biological activity:

- Chloroquinoline moiety : Associated with various biological activities, including antimalarial and anticancer effects.

- Dimethoxyphenyl group : Often linked to enhanced lipophilicity and bioactivity.

- Furan ring : Known for its role in various pharmacological activities.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It acts as an inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) , which is crucial for drug resistance in cancer therapy. Inhibition of this protein can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .

Antimicrobial Properties

The compound has shown promising results against various microbial strains. A study evaluated its activity against Plasmodium berghei , demonstrating significant antiplasmodial activity . The compound exhibited dose-dependent effects, with a notable reduction in parasitemia levels in infected mice . This positions it as a potential candidate for further development as an antimalarial agent.

The proposed mechanisms through which the compound exerts its biological effects include:

- Inhibition of ABC transporters : By inhibiting BCRP/ABCG2, the compound can alter drug transport dynamics, leading to increased accumulation of therapeutic agents within cancer cells.

- Induction of Apoptosis : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are needed to elucidate these mechanisms fully.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

In Vivo Studies

In vivo studies have demonstrated that the compound shows a significant reduction in tumor growth in animal models. For example, treatment with varying doses resulted in a statistically significant decrease in tumor size compared to control groups (p < 0.05) .

Comparative Biological Activity Table

| Activity Type | Reference Compound | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| BCRP Inhibition | Compound A | 0.5 | ABC transporter inhibition |

| Antiplasmodial | Quinine | 10 | Parasite lifecycle disruption |

| Anticancer | Doxorubicin | 0.8 | Induction of apoptosis |

Applications De Recherche Scientifique

Structural Characteristics

The compound consists of several key structural components:

- Quinoline moiety : Known for its biological activity.

- Pyrazole ring : Associated with anticancer properties.

- Dimethoxyphenyl group : Enhances biological activity.

- Furan ring : Contributes to the overall reactivity and interaction with biological targets.

Research has indicated that compounds with similar structural features exhibit various biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Chloroquinoline | Quinoline backbone | Antimicrobial |

| 1H-Pyrazole | Pyrazole ring | Anticancer |

| 4-Dimethoxybenzaldehyde | Dimethoxy substitution | Anti-inflammatory |

These compounds collectively highlight the versatility and potential applications of similar chemical structures, emphasizing the uniqueness of (5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone due to its specific combination of functional groups and heterocycles.

Anticancer Research

The pyrazole and quinoline components have been extensively studied for their anticancer properties. For instance, derivatives of quinoline have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are currently under investigation to elucidate its efficacy compared to existing chemotherapeutics.

Antimalarial Activity

Recent studies have highlighted the potential antimalarial activity of compounds featuring quinoline structures. For example, a study on quinolinyl chalcones demonstrated significant antiplasmodial effects against Plasmodium berghei in vivo. The compound's structure suggests it may similarly interact with malaria parasites, potentially serving as a novel therapeutic agent.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires optimization to maximize yield and purity. The synthesis pathway includes:

- Formation of the pyrazole ring through cyclocondensation reactions.

- Introduction of the quinoline moiety via electrophilic substitution.

- Final coupling with furan derivatives to complete the structure.

Study 1: Anticancer Activity Evaluation

In a recent study evaluating similar pyrazole derivatives, compounds were tested against various cancer cell lines. The results indicated that modifications in substituents significantly affected cytotoxicity profiles. The compound is anticipated to exhibit comparable or enhanced activity due to its unique structural features.

Study 2: Antimalarial Efficacy

A comparative study assessed the antimalarial properties of several quinoline derivatives. The findings suggested that compounds with methoxy substitutions showed increased potency against malaria parasites. Given its methoxyquinoline structure, this compound is expected to follow this trend.

Propriétés

IUPAC Name |

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O5/c1-32-17-7-8-19-16(11-17)12-18(25(27)28-19)21-14-20(15-6-9-22(33-2)24(13-15)34-3)29-30(21)26(31)23-5-4-10-35-23/h4-13,21H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGFGZIHYXWJTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.